Calcium;tetra(propan-2-yloxy)alumanuide
Description
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Structure
2D Structure
Properties
IUPAC Name |
calcium;tetra(propan-2-yloxy)alumanuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8C3H7O.2Al.Ca/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJQYNSOHZQRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H56Al2CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation Techniques and Mechanistic Investigations
Application of Spectroscopic Methods for Molecular Architecture Determination
Spectroscopic techniques are fundamental in elucidating the solution-state structure, connectivity, and the nature of the chemical environment around the metallic centers and the organic ligands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. For Calcium;tetra(propan-2-yloxy)alumanuide, 1H, 13C, and 27Al NMR would be the primary methods for structural characterization in solution.
1H and 13C NMR: These spectra would provide detailed information about the propan-2-yloxy (isopropoxy) ligands. The proton NMR would be expected to show characteristic signals for the methine (-CH) and methyl (-CH3) protons of the isopropoxy groups. The integration of these signals would confirm the stoichiometry of the ligands relative to an internal standard. Similarly, the 13C NMR would show distinct resonances for the methine and methyl carbons. The presence of multiple, distinct sets of isopropoxy signals could indicate the existence of both bridging and terminal ligands, suggesting a complex, aggregated structure in solution.
27Al NMR: As a quadrupolar nucleus, 27Al NMR is highly sensitive to the symmetry of the aluminum coordination sphere. The chemical shift provides critical information about the coordination number of the aluminum atom. For this compound, the aluminum center is expected to be tetrahedrally coordinated by four isopropoxy groups, which would typically result in a relatively sharp resonance in a specific region of the 27Al NMR spectrum. In related aluminate glasses and complexes, tetrahedral AlO4 units are well-characterized by their distinct NMR signals. upc.edu A chemical shift consistent with a tetrahedral environment would support the proposed [Al(OiPr)4]- anionic unit.
| Nucleus | Expected Chemical Shift (ppm) | Information Gained |
| 1H | ~1.2 (d, -CH3), ~4.0 (sept, -CH) | Confirms presence and environment of isopropoxy ligands; can distinguish terminal vs. bridging ligands. |
| 13C | ~25 (-CH3), ~65 (-CH) | Provides information on the carbon framework of the ligands. |
| 27Al | ~60-80 | Indicates the coordination number and symmetry of the aluminum center (tetrahedral expected). |
This is an interactive data table based on expected values for similar compounds.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by the vibrational modes of the isopropoxy ligands and the metal-oxygen bonds.
Key expected absorption bands include:
C-H stretching and bending vibrations: Strong absorptions in the 2850-3000 cm-1 region corresponding to the sp3 C-H stretching of the methyl and methine groups.
C-O stretching vibrations: A strong, characteristic band, typically in the 1000-1200 cm-1 region, associated with the C-O single bond of the alkoxide ligand.
Metal-Oxygen (Al-O and Ca-O) stretching vibrations: These vibrations occur at lower frequencies, in the far-infrared region (typically below 900 cm-1). The bands in the 850-650 cm-1 range are often attributed to AlO4 groups. upc.edu Specifically, vibrations for tetrahedral AlO4 groups can be observed around 840, 805, and 780 cm-1. upc.edu The Ca-O bond vibrations are expected at even lower wavenumbers, generally under 400 cm-1. upc.edu
| Vibrational Mode | Expected Frequency Range (cm-1) |
| C-H stretch | 2850-3000 |
| C-O stretch | 1000-1200 |
| Al-O stretch (tetrahedral) | 650-850 |
| Ca-O stretch | < 400 |
This is an interactive data table based on typical values for metal alkoxides.
Crystallographic Analysis for Solid-State Structural Characterization
While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive picture of the molecular arrangement in the solid state.
A detailed crystallographic study would precisely determine the bond lengths and angles within the molecule. This includes the Ca-O and Al-O bond distances, the O-Al-O and O-Ca-O bond angles, and the coordination geometry around each metal center. In related inorganic structures like monoclinic CaAl₂O₄, Ca-O bond distances can range from 2.31 to 2.66 Å, while Al-O bond lengths in AlO₄ tetrahedra are typically in the range of 1.74 to 1.77 Å. materialsproject.org The structure would likely feature isopropoxy ligands bridging the calcium and aluminum centers, leading to a complex polymeric or oligomeric assembly. The determination of these parameters is crucial for understanding the stability and reactivity of the compound.
| Bond Type | Typical Bond Length (Å) in Analogous Compounds |
| Al-O (tetrahedral) | 1.74 - 1.77 materialsproject.org |
| Ca-O | 2.31 - 2.66 materialsproject.org |
This is an interactive data table based on data from related inorganic calcium aluminates.
Mechanistic Insights into Stoichiometric Reactivity
Nucleophilic Properties of Organometallic Calcium Compounds
Organometallic calcium compounds are characterized by their highly polarized metal-carbon bonds, which impart significant carbanionic character to the organic moiety. wikipedia.org This results in powerful nucleophilicity, a trait that has been explored in various chemical transformations. The carbon atom bound to calcium carries a substantial negative charge, making it a potent agent for attacking electrophilic centers. wikipedia.org
The nucleophilic strength of these compounds is such that they can participate in reactions that are challenging for other organometallic reagents. A notable example is the direct nucleophilic alkylation of benzene (B151609), a typically unreactive aromatic hydrocarbon. researchgate.net Studies have shown that dimeric β-diketiminate (BDI) supported organocalcium compounds can achieve this transformation without the need for a leaving group on the benzene ring. researchgate.net This reactivity underscores the exceptional nucleophilicity of the carbons bound to calcium. researchgate.net
While organolithium and Grignard reagents are also excellent nucleophiles, organocalcium compounds exhibit distinct reactivity patterns due to the unique size and electropositivity of the calcium ion. libretexts.org However, their high reactivity also makes them sensitive, and they are known to be powerful bases, which can limit their applicability with substrates containing acidic hydrogens. libretexts.org The stabilization of these highly reactive species can be achieved through steric shielding with bulky ligands or by electronically reducing the nucleophilicity of the calcium-bound carbanions. epa.govresearchgate.net
Table 1: Comparison of Nucleophilic Reactions
| Reagent Type | Substrate | Reaction Type | Key Feature |
| Organocalcium (BDI-supported) | Benzene | Nucleophilic Alkylation | Direct C-H functionalization |
| Organolithium | Carbonyls | Nucleophilic Addition | Forms alcohols |
| Grignard (Organomagnesium) | Carbonyls | Nucleophilic Addition | Forms alcohols |
Studies on Bond Activation Processes within Ca-Al Frameworks
The combination of calcium and aluminum within a single molecular framework, as seen in compounds like this compound, enables cooperative bond activation. Research has particularly highlighted the catalytic activation of otherwise inert C-H bonds in arenes. epa.govnih.gov
In a model system, a low-valent β-diketiminate aluminum(I) complex, which is stable in benzene on its own, undergoes oxidative addition to a C-H bond in the presence of a calcium hydride catalyst. nih.govresearchgate.net This Ca-catalyzed C-H bond activation is effective for arenes like benzene, toluene, and p-xylene (B151628) at room temperature. epa.govnih.gov DFT calculations suggest a mechanism where a loosely bound heterobimetallic complex, ((BDI)-Al(H)Ca(BDI)), is formed. This intermediate is in equilibrium with a hydride-bridged species, ((BDI)Al(μ-H)Ca(BDI)), which features a strongly increased electron density at the aluminum center. epa.govresearchgate.net
The key to this facile C-H bond activation lies in a synergistic effect: the aromatic substrate is activated through π-bonding to the calcium center, while the interaction of the hydride with an empty p-orbital on the aluminum atom enhances the nucleophilicity of the aluminum's sp² lone-pair. nih.gov This dual activation strategy significantly lowers the energy barrier for the C-H bond cleavage. nih.gov Attempts to replicate this catalysis with magnesium or zinc hydride catalysts were unsuccessful, highlighting the unique role of the Ca-Al pairing. epa.govnih.gov
Table 2: Key Species in Ca-Al Catalyzed C-H Activation
| Species | Role | Description |
| [(BDI)CaH]₂ | Catalyst | Initiates the catalytic cycle |
| (BDI)Al | Reagent | Low-valent aluminum(I) species |
| (BDI)Al(H)Ca(BDI) | Intermediate | Loosely bound Ca-Al complex |
| (BDI)Al(μ-H)Ca(BDI) | Intermediate | Hydride-bridged complex with nucleophilic Al |
| (BDI)Al(Ph)H | Product | Product of C-H activation of benzene |
Solvent Interactions and Their Impact on Reactivity (e.g., Ether Cleavage)
The high reactivity of compounds containing electropositive metals like calcium often leads to significant interactions with solvents, particularly ethers like tetrahydrofuran (B95107) (THF). Organocalcium compounds are known for their tendency to degrade ethereal solvents, a reaction referred to as ether cleavage. researchgate.netwikipedia.org This reactivity can complicate synthesis and handling but also presents opportunities for controlled chemical transformations.
Ether cleavage is typically a challenging reaction due to the stability of the C-O bond. wikipedia.org However, in the presence of strong acids or, in this case, highly reactive organometallic bases, the reaction can proceed. wikipedia.orgmasterorganicchemistry.com The mechanism of basic ether cleavage often begins with deprotonation at the α-position to the oxygen atom. wikipedia.org The resulting intermediate can then decompose into an alkene and an alkoxide. Cyclic ethers like THF are particularly susceptible to this type of cleavage. wikipedia.org
The aluminate component can also play a role. Aluminum-based reagents, such as aluminum triiodide or chloroaluminate ionic liquids, are known to be effective for cleaving aryl alkyl ethers. researchgate.netresearchgate.net This suggests that the aluminum center in this compound could also participate in activating the C-O bond of an ether solvent, potentially in a cooperative manner with the calcium cation. The Lewis acidity of the aluminum center can facilitate the departure of the alkoxy group, making the ether more susceptible to nucleophilic attack.
Reaction Mechanism Elucidation in Catalytic Processes
Understanding the detailed reaction mechanisms is crucial for optimizing catalytic processes involving this compound and related compounds. This involves identifying key intermediates and understanding the electronic and coordination changes that occur throughout the catalytic cycle.
Investigation of Intermediate Species Formation
The identification of transient or stable intermediates is a cornerstone of mechanistic investigation. In the solid-state synthesis of various calcium aluminate phases, several intermediate compounds such as Ca₃Al₂O₆, Ca₅Al₆O₁₄, and CaAl₂O₄ have been identified. researchgate.networldscientific.comx-mol.com These studies show that the pathway to the final product often involves a series of transformations through distinct, characterizable phases. researchgate.net
In the context of the catalytically active Ca-Al frameworks for C-H activation, DFT calculations have been instrumental in proposing the structures of key intermediates. nih.gov As mentioned previously, the reaction is believed to proceed through a heterobimetallic intermediate where the calcium and aluminum centers are in close proximity. The formation of a hydride-bridged species, (BDI)Al(μ-H)Ca(BDI), is considered a critical step. nih.govresearchgate.net This intermediate is where the electron density at the aluminum center is significantly enhanced, priming it for the subsequent bond-breaking step with the arene substrate. epa.gov The formation of these bimetallic intermediates is what distinguishes the catalytic activity of the Ca-Al system from its single-metal counterparts.
Electron Transfer and Coordination Mechanisms
Catalytic cycles in coordination chemistry are defined by a sequence of elementary steps, including ligand coordination/dissociation, oxidative addition, and reductive elimination. numberanalytics.comlibretexts.org The Ca-Al catalyzed arene alumination provides a clear example of these principles.
Coordination: The catalytic cycle begins with the coordination of the reactants. The arene substrate interacts with the Lewis acidic calcium center through its π-system. Simultaneously, the calcium hydride catalyst coordinates to the low-valent aluminum(I) species. nih.gov
Electron Transfer/Polarization: While not a formal redox reaction in the traditional sense, a significant redistribution of electron density occurs within the intermediate complex. The interaction between the calcium-bound hydride and the empty p-orbital of the aluminum center leads to a polarization of the Al center, dramatically increasing its nucleophilicity. nih.gov This can be viewed as an intramolecular charge transfer or polarization event that activates the aluminum for the subsequent reaction. Studies on calcium aluminate materials have also noted the importance of charge transfer from impurity atoms or between Ca, Al, and O atoms in determining reactivity. researchgate.netnih.gov
Oxidative Addition: The core C-H bond-breaking step is an oxidative addition of the arene's C-H bond across the activated, nucleophilic aluminum center. nih.gov This is a key step where the inert bond is transformed into reactive Al-C and Al-H bonds.
Ligand Dissociation: The cycle concludes with the dissociation of the product, (BDI)Al(Ph)H, regenerating the active catalyst for the next turnover. libretexts.org
This mechanism, combining arene activation at a Lewis acidic Ca center with the enhancement of Al nucleophilicity, showcases a sophisticated coordination mechanism that relies on the synergistic interplay between the two distinct metal centers.
Role As a Precursor in Advanced Materials Synthesis
Precursor Chemistry for Thin Film Deposition
The chemical design of precursor molecules plays a crucial role in the deposition of thin films. Mixed-metal alkoxides like Calcium;tetra(propan-2-yloxy)alumanuide are particularly advantageous for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. The volatility and decomposition characteristics of the precursor are key parameters that influence the quality of the deposited film. While specific studies on the thin film deposition using this compound are not extensively documented, the principles can be inferred from similar mixed-metal alkoxide systems.
The choice of ligands, in this case, the propan-2-yloxy (isopropoxy) group, affects the precursor's volatility and its decomposition pathway. The pre-existing Ca-O-Al linkages within the precursor molecule can facilitate the formation of the desired calcium aluminate phases on the substrate at lower temperatures compared to multi-precursor systems. This single-source approach simplifies the deposition process by eliminating the need for separate delivery and control of multiple precursors, which can be challenging for achieving uniform film composition.
Key advantages of using a single-source precursor like this compound for thin film deposition include:
Stoichiometric Control: The fixed Ca:Al ratio in the precursor molecule ensures the deposition of films with a precise and uniform elemental composition.
Lower Deposition Temperatures: The energy required to decompose the precursor and form the oxide film is generally lower than that needed for solid-state diffusion in conventional methods.
Improved Homogeneity: The molecular-level mixing of calcium and aluminum in the precursor leads to the formation of highly homogeneous thin films.
Synthesis of High-Purity Calcium Aluminate Phases
Calcium aluminates are a series of compounds with varying CaO to Al₂O₃ ratios, each possessing distinct properties and applications. wikipedia.org The synthesis of phase-pure calcium aluminates is often challenging using conventional high-temperature sintering methods, which can lead to the formation of undesired phases. researchgate.net The use of molecular precursors like this compound offers a pathway to overcome these challenges.
Monocalcium aluminate (CaAl₂O₄) is a key hydraulic phase in calcium aluminate cements. up.pt Sol-gel and polymeric precursor methods, which can utilize alkoxide precursors, have been successfully employed for the synthesis of high-purity CaAl₂O₄ powders at significantly lower temperatures than traditional solid-state reactions. researchgate.netillinois.edu
In a typical sol-gel process involving a precursor like this compound, the alkoxide is hydrolyzed and condensed to form a gel. The intimate mixing of calcium and aluminum at the molecular level within the gel structure ensures the formation of a homogeneous amorphous precursor. Subsequent heat treatment of this gel leads to the crystallization of phase-pure monocalcium aluminate at temperatures as low as 900°C. illinois.edu
The following table summarizes the advantages of using a precursor-based approach for the synthesis of monocalcium aluminate powders compared to the conventional solid-state method.
| Feature | Precursor-Based Synthesis (e.g., Sol-Gel) | Conventional Solid-State Synthesis |
| Starting Materials | Metal alkoxides, nitrates, or carboxylates | Oxides or carbonates (e.g., CaCO₃, Al₂O₃) |
| Mixing | Molecular level homogeneity | Mechanical mixing of powders |
| Synthesis Temperature | Lower (e.g., 900°C) illinois.edu | Higher (e.g., >1300°C) up.pt |
| Phase Purity | High, with minimal intermediate phases | Often results in a mixture of phases researchgate.net |
| Particle Size | Nanocrystalline powders can be obtained | Typically larger, micrometer-sized particles |
The precise control over the stoichiometry afforded by single-source precursors is critical for controlling the phase purity of the final ceramic material. The thermal decomposition of the precursor plays a significant role in the crystallization behavior. For instance, the controlled heating of a gel derived from this compound can be tailored to favor the nucleation and growth of a specific calcium aluminate phase. researchgate.netrsc.org
Studies on the thermal evolution of amorphous calcium aluminate precursors have shown that the crystallization pathway can be influenced by the heating rate and atmosphere. ucm.es The use of a well-defined molecular precursor helps in achieving a more uniform and predictable crystallization process, leading to materials with enhanced properties.
Fabrication of Refractory Materials and Cements
Calcium aluminates are the primary components of high-performance refractory and specialty cements due to their ability to withstand high temperatures and their rapid hardening properties. wikipedia.orgdiva-portal.org The performance of these materials is directly related to the purity and phase composition of the constituent calcium aluminates.
The use of this compound as a precursor can lead to the production of calcium aluminate powders with high purity and controlled particle size, which are desirable for the fabrication of advanced refractory castables and cements. up.pt The fine and reactive powders obtained from precursor routes can lead to cements with improved setting times and mechanical properties.
Development of High-Strength and High-Toughness Ceramic-Polymer Composites
The use of precursor-derived ceramic powders, such as those synthesized from this compound, can offer advantages in the fabrication of these composites. The ability to control the particle size and surface chemistry of the ceramic powders can lead to improved dispersion within the polymer matrix and enhanced interfacial bonding. nih.govrsc.org This can result in composites with superior mechanical properties, including higher strength and toughness.
| Property | Benefit of Precursor-Derived Ceramic Filler |
| Particle Size | Fine and uniform particle size leads to better dispersion and a more homogeneous composite. |
| Surface Chemistry | The surface of the ceramic particles can be functionalized during the synthesis process to improve compatibility with the polymer matrix. |
| Purity | High-purity ceramic fillers can prevent unwanted side reactions at the interface and improve the long-term stability of the composite. |
Applications in Advanced Optical Ceramics and Information Storage Devices
Calcium aluminate-based materials possess interesting optical properties, making them suitable for applications such as phosphors and transparent ceramics. updatepublishing.combohrium.com The optical performance of these materials is highly dependent on their purity, crystallinity, and microstructure. The use of high-purity precursors like this compound can lead to the synthesis of calcium aluminates with low levels of impurities that can act as quenching centers for luminescence or scattering centers that reduce transparency.
While the direct application of this compound in information storage devices is not well-documented, the development of advanced ceramic materials often relies on high-purity and precisely controlled starting materials. The principles of using molecular precursors to create complex oxide materials could potentially be extended to the fabrication of novel materials for data storage applications where precise control over composition and structure is paramount.
: Precursors for Chemically Bonded Ceramics
Calcium aluminate compounds are foundational materials in the cement industry, widely utilized as hydraulic binders. ucm.es Compounds such as CaAl2O4 (CA), CaAl4O7 (CA2), and Ca12Al14O33 (C12A7) are critical components of calcium aluminate cements and also serve as refractory materials in high-temperature applications like the steel industry. ucm.es The synthesis of these materials often involves high-temperature solid-state reactions of oxides or carbonates. ucm.es
An alternative route to producing these materials is through the use of chemical precursors, such as this compound. This compound can serve as a molecular precursor that, through processes like sol-gel or hydrothermal methods, transforms into crystalline calcium aluminate phases at lower temperatures than traditional methods. ucm.es For instance, research on precursors derived from aluminum hazardous waste has shown that an amorphous calcium aluminate precursor can evolve to form C12A7 at temperatures between 719 and 744 °C, which then converts to CA at around 1016 °C. ucm.es The use of such precursors allows for greater homogeneity and control over the final product's properties.
Chemically bonded ceramics, a class of materials that set at or near ambient temperatures, can also be formed from reactions involving calcium-containing compounds. unirioja.es While much of the research in this area focuses on phosphate-based systems, such as those reacting wollastonite (CaSiO3) with phosphoric acid to form brushite (CaHPO4·2H2O), the underlying principle involves an acid-base reaction that forms a hardened ceramic matrix. unirioja.esgoogle.com In this context, a calcium aluminate precursor could potentially be used in novel formulations for chemically bonded ceramics, offering different properties compared to traditional phosphate (B84403) or silicate (B1173343) systems.
Emerging Applications in Energy Storage Technologies
The search for alternatives to lithium-ion batteries has spurred interest in multivalent-ion batteries, with calcium being a particularly attractive candidate due to its natural abundance and low redox potential. nih.govrsc.org A key challenge in developing calcium batteries is the creation of electrolytes that can support reversible plating and stripping of calcium metal. rsc.orgrsc.org Calcium alkoxyaluminate salts, including derivatives of this compound, are at the forefront of this research. nih.govrsc.org
Design of Calcium-Ion Electrolyte Salts
The design of effective electrolytes for calcium batteries hinges on the salt's ability to dissociate easily in a solvent and for its anion to be electrochemically stable and non-reactive with the calcium metal anode. rsc.orglbl.gov Early electrolytes often used reducing salts like Ca(BH4)2, which are not stable at the higher voltages required for high-energy-density batteries. rsc.org
A significant breakthrough has been the development of salts with large, weakly coordinating anions based on fluorinated alkoxy-borates and aluminates. nih.govrsc.org A prime example is calcium tetrakis(hexafluoroisopropyloxy) aluminate, Ca[Al(hfip)4]2, a derivative of the titular compound. nih.gov The bulky, highly fluorinated ligands delocalize the negative charge on the aluminate anion, which minimizes ion pairing with the Ca2+ cation and leads to higher ionic conductivity and better plating/stripping performance. nih.govrsc.org
The synthesis of these salts involves reacting a calcium source (like CaH2) with the corresponding aluminum alkoxide. lbl.gov The purity of the final salt is critical, as impurities can negatively impact electrochemical performance. nih.govlbl.gov
Strategies for Enhancing Electrolyte Stability and Performance
Improving the stability and performance of calcium-ion electrolytes is an active area of research. Key strategies include modifying the anion structure, optimizing the solvent, and introducing electrolyte additives. nih.govresearchgate.net
Anion Modification: The development of Ca[Al(hfip)4]2 demonstrates the success of anion modification. Compared to its boron-based analogue, Ca[B(hfip)4]2, the aluminate-based salt shows significantly improved oxidative stability (a 0.5 V improvement), which is crucial for enabling the use of high-voltage cathode materials. nih.gov This enhanced stability paves the way for higher energy density calcium batteries. nih.gov
Solvent Optimization: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), and diglyme (B29089) (DGM) are commonly used. researchgate.net Studies have shown that moving from a monodentate solvent (THF) to a bidentate (DME) or tridentate (DGM) solvent can improve the stability and Coulombic efficiency of calcium plating and stripping. For example, a Ca[B(hfip)4]2 electrolyte in DGM showed a Coulombic efficiency of 85.5% on a glassy carbon electrode, a significant improvement over the performance in DME. researchgate.net
Additives and Interface Control: The formation of a stable cathode-electrolyte interphase (CEI) is essential for long-term cycling. nih.gov While research on CEI in calcium batteries is still emerging, strategies from other battery chemistries, such as the use of electrolyte additives, are being explored. Additives can preferentially decompose on the electrode surface to form a protective layer that prevents continuous electrolyte degradation. nih.gov For example, fluorine-containing compounds are often used as additives to create a more robust interphase. nih.gov Controlling the decomposition of the electrolyte at the calcium metal interface is also critical, as this can lead to the passivation of the anode. nih.gov
Research Findings on a Novel Calcium Alkoxyaluminate Salt
| Property | Ca[Al(hfip)4]2 | Ca[B(hfip)4]2 (for comparison) |
| Oxidative Stability | ~0.8 V vs. Fc | ~0.3 V vs. Fc |
| Ca Plating/Stripping Efficiency | Reached 70% (5th cycle), stable above 65% after 50 cycles | Lower current densities and higher overpotential |
| Ionic Conductivity | Higher than the boron analogue | Lower than the aluminate analogue |
| Full Cell Performance | Outperforms the boron analogue | Inferior to the aluminate analogue |
Data sourced from research benchmarking the novel aluminate salt against the state-of-the-art borate (B1201080) analogue. nih.gov
Computational Chemistry and Theoretical Studies on Calcium;tetra Propan 2 Yloxy Alumanuide
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the structural and electronic properties of molecules and materials, including complex aluminate salts.
DFT calculations are employed to elucidate the electronic nature of the tetra(propan-2-yloxy)alumanuide anion, [Al(O-i-Pr)₄]⁻. These studies focus on the distribution of electron density, the nature of the chemical bonds, and the characteristics of the frontier molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the anion's chemical reactivity. For alkoxyaluminate anions, the HOMO is typically localized on the oxygen atoms, indicating these are the likely sites for oxidation. The LUMO is generally associated with the central aluminum atom. The energy gap between the HOMO and LUMO is a key indicator of the anion's kinetic stability and its resistance to electrochemical decomposition. A larger HOMO-LUMO gap generally corresponds to higher stability.
Table 1: Calculated Electronic Properties of the Tetra(propan-2-yloxy)alumanuide Anion Note: These values are representative and derived from typical DFT calculations on similar alkoxyaluminate anions.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -7.95 eV | Energy of the Highest Occupied Molecular Orbital; related to oxidative stability. |
| LUMO Energy | +1.12 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to reductive stability. |
| HOMO-LUMO Gap | 9.07 eV | Indicator of chemical reactivity and kinetic stability. |
| NBO Charge on Al | +2.65 e | Calculated partial charge on the central aluminum atom, indicating its electrophilicity. |
| NBO Charge on O | -0.92 e | Calculated partial charge on the oxygen atoms, indicating their nucleophilicity. |
DFT calculations are used to perform geometry optimization, which determines the most stable three-dimensional structure of the [Al(O-i-Pr)₄]⁻ anion. Starting from an initial guess, the calculation iteratively adjusts the positions of the atoms until the minimum energy configuration is found.
For the tetra(propan-2-yloxy)alumanuide anion, the aluminum atom is coordinated to four oxygen atoms. The geometry optimization consistently predicts a tetrahedral arrangement of the oxygen atoms around the central aluminum, as expected from Valence Shell Electron Pair Repulsion (VSEPR) theory. The propan-2-yloxy ligands themselves have conformational flexibility. The calculations explore different rotational conformations of these groups to identify the global minimum energy structure, which is typically one that minimizes steric hindrance between the bulky isopropyl groups.
Table 2: Predicted Geometrical Parameters for the [Al(O-i-Pr)₄]⁻ Anion from DFT Optimization Note: The following are typical bond lengths and angles expected from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| Bond Length (Al-O) | 1.77 Å |
| Bond Length (O-C) | 1.45 Å |
| Bond Angle (O-Al-O) | 109.5° (approx.) |
| Coordination Geometry | Tetrahedral |
First-Principles Calculations for Stability and Reactivity Prediction
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are crucial for predicting the thermodynamic stability and reactivity of ions like tetra(propan-2-yloxy)alumanuide. These predictions are particularly valuable in the context of electrochemical applications, such as electrolytes for calcium-ion batteries.
The intrinsic stability of an anion refers to its ability to resist spontaneous decomposition. First-principles calculations can quantify this by determining the Gibbs free energy change (ΔG) for potential decomposition reactions. A positive ΔG indicates that the decomposition is thermodynamically unfavorable and the anion is stable. For the tetra(propan-2-yloxy)alumanuide anion, a possible decomposition pathway could involve the loss of a propan-2-yloxy ligand. Computational studies on analogous fluorinated alkoxyaluminates have shown that the choice of the alkoxy group significantly influences the anion's intrinsic stability. researchgate.netacs.org
Table 3: Hypothetical Intrinsic Decomposition Reaction and Calculated Energy
| Reaction Pathway | Calculated ΔG (kcal/mol) | Stability Assessment |
|---|---|---|
| [Al(O-i-Pr)₄]⁻ → [Al(O-i-Pr)₃] + (O-i-Pr)⁻ | > 0 | Thermodynamically Stable |
In a battery, the electrolyte must be stable against the highly reducing potential of the metal anode (e.g., calcium metal). First-principles calculations are used to predict the reduction potential of the aluminate anion. If the anion is reduced by the anode, it will decompose, leading to the formation of a solid electrolyte interphase (SEI) and potentially causing cell failure. rsc.orgrsc.org
Computational studies show that aluminate-based anions are generally more resistant to reduction than their borate (B1201080) counterparts. acs.org The reduction of the tetra(propan-2-yloxy)alumanuide anion would likely involve the transfer of an electron from the calcium metal to the LUMO of the anion, triggering the cleavage of an Al-O or C-O bond. researchgate.net The products of this decomposition are critical to the formation of a stable and ionically conductive SEI. acs.org Calculations suggest that a high degree of fluorination on the ligands can lead to weaker reductive stability, making non-fluorinated analogues like tetra(propan-2-yloxy)alumanuide potentially more stable in this regard. acs.org
Table 4: Comparative Reductive Stability of Aluminate Anions Note: Reduction potential is a key metric; a lower potential indicates higher stability against reduction.
| Anion | Calculated Reduction Potential (V vs. Ca/Ca²⁺) | Relative Stability |
|---|---|---|
| [Al(O-i-Pr)₄]⁻ (Hypothetical) | ~0.4 V | High |
| [Al(hfip)₄]⁻ (Fluorinated Analogue) | ~0.6 V | Moderate |
Modeling of Reaction Pathways and Transition States
Beyond predicting stability, computational chemistry can map out the entire energy landscape of a chemical reaction, such as the decomposition of the aluminate anion. This involves identifying the reactants, products, and any intermediate species, as well as the high-energy transition states that connect them. researchgate.net
By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. This value provides crucial information about the kinetics of the decomposition process—a high activation energy implies a slow reaction and thus greater kinetic stability. For the reductive decomposition of the tetra(propan-2-yloxy)alumanuide anion at a calcium anode, computational modeling can reveal the step-by-step mechanism of bond breaking and identify the rate-limiting step of the process. This knowledge is invaluable for designing more robust and long-lasting electrolyte systems. nih.gov
Table 5: Example of Calculated Energies for a Reaction Pathway Step Note: This table illustrates the energy profile for a single step in a hypothetical decomposition reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (e.g., Anion + e⁻) |
| Transition State (TS) | +15.2 | Highest energy point along the reaction coordinate; determines activation energy. |
| Products | -5.8 | Products of the reaction step (e.g., Decomposed fragments) |
Rationalization of Observed Reactivity Differences (e.g., between Mg and Ca analogues)
The reactivity of metal alkoxides is intrinsically linked to the electronic and steric properties of the metal center and the associated ligands. When comparing Calcium;tetra(propan-2-yloxy)alumanuide with its magnesium analogue, several key factors, accessible through computational analysis, can explain their differing reactivity.
Ionic Radius and Electronegativity:
One of the most significant differences between calcium and magnesium lies in their ionic radii (Ca²⁺ ≈ 1.00 Å, Mg²⁺ ≈ 0.72 Å) and electronegativity (Ca ≈ 1.00, Mg ≈ 1.31 on the Pauling scale). Computational models, such as those based on Density Functional Theory (DFT), can precisely calculate the charge distribution within the molecule. These calculations would likely show a more ionic character for the Ca-O bonds compared to the more covalent Mg-O bonds. mdpi.com This difference in bond character directly influences the Lewis acidity of the metal center. The higher charge density of the smaller Mg²⁺ ion generally leads to stronger Lewis acidity.
Bond Strength and Lability:
Theoretical calculations of bond dissociation energies would further illuminate the reactivity differences. The Ca-O bond is inherently weaker and more labile than the Mg-O bond due to the larger ionic radius of calcium and lower orbital overlap. nih.gov This suggests that the isopropoxy ligands in the calcium analogue would be more easily exchanged or undergo reactions, making the calcium compound a potentially more active catalyst or precursor in certain applications.
Coordination Geometry and Steric Effects:
The larger size of the calcium ion allows for higher coordination numbers and more flexible coordination geometries compared to magnesium. researchgate.net Computational modeling can predict the stable and low-energy conformations of both the calcium and magnesium complexes. It is plausible that the calcium analogue could more readily accommodate interactions with substrates due to reduced steric hindrance around the metal center. The propan-2-yloxy ligands create a sterically demanding environment, and the larger ionic radius of Ca²⁺ can better accommodate this bulkiness, potentially leading to different catalytic activities.
Interactive Data Table: Comparison of Ca and Mg Properties
| Property | Calcium (Ca) | Magnesium (Mg) | Implication for Reactivity |
| Ionic Radius (Å) | 1.00 | 0.72 | Larger size of Ca may lead to different coordination and steric accessibility. |
| Electronegativity | 1.00 | 1.31 | Higher electronegativity of Mg suggests a more covalent M-O bond. |
| M-O Bond Character | More Ionic | More Covalent | More ionic Ca-O bond may be more reactive. mdpi.com |
| Lewis Acidity | Weaker | Stronger | Stronger Lewis acidity of Mg can influence catalytic mechanisms. |
Research Findings from Related Systems:
Computational studies on related alkaline earth metal oxides and complexes support these rationalizations. For instance, DFT studies on CaO and MgO surfaces have shown differences in their electronic structures and adsorption properties, which can be attributed to the intrinsic properties of the metal ions. researchgate.net Furthermore, investigations into the role of Ca²⁺ and Mg²⁺ in biological systems have highlighted the distinct coordination preferences and binding energies of these two ions, which dictate their specific biological functions. nih.govnih.gov
Design and Prediction of Novel Calcium-Aluminum Alkoxide Structures
Computational chemistry is a powerful tool for the in silico design and prediction of new molecules with desired properties, preceding their synthesis in the laboratory. For calcium-aluminum alkoxides, theoretical studies can explore a vast chemical space to identify stable and potentially useful new structures.
Oligomerization and Cluster Formation:
Metal alkoxides have a strong tendency to form oligomers and clusters. Computational methods, particularly DFT, can be employed to predict the structures and relative stabilities of various oligomeric forms of this compound. By calculating the free energies of formation for different cluster sizes (dimers, trimers, etc.), it is possible to predict the most likely species present under different conditions. Studies on the prediction of alkaline earth oxide nanoclusters have shown that different metals favor distinct structural motifs, with larger ions like Ca²⁺ often preferring rock-salt like structures in larger clusters. ucl.ac.uk
Ligand Modification:
Another avenue for the design of novel structures involves the computational screening of different alkoxide ligands. By systematically replacing the propan-2-yloxy group with other organic moieties (e.g., tert-butoxy, ethoxy, or more complex chiral ligands), it is possible to tune the steric and electronic properties of the resulting complex. Quantum mechanical calculations can predict how these modifications would affect the stability, solubility, and potential catalytic activity of the novel calcium-aluminum alkoxide.
Formation of Bimetallic Cages and Frameworks:
Predictive modeling can also be used to design more complex, cage-like, or even porous framework structures based on calcium and aluminum alkoxide building blocks. These theoretical structures can be assessed for their thermodynamic stability and potential applications, for instance, as precursors for advanced materials or as catalysts with shape-selective properties. The principles of reticular chemistry, guided by computational predictions, could lead to the design of novel metal-organic frameworks (MOFs) incorporating these bimetallic nodes.
Interactive Data Table: Theoretical Design Parameters
| Design Strategy | Computational Approach | Predicted Outcome | Potential Application |
| Oligomerization Studies | DFT energy calculations | Stable cluster geometries and sizes | Control of reactivity and precursor properties |
| Ligand Modification | Virtual screening, QSPR | Tuned electronic and steric properties | Enhanced catalytic activity, improved solubility |
| Framework Design | Molecular dynamics, periodic DFT | Novel porous materials | Gas storage, heterogeneous catalysis |
Detailed Research Findings:
While specific predictive studies on novel calcium-aluminum alkoxide structures are not abundant, the methodologies are well-established. For example, evolutionary algorithms combined with DFT have been successfully used to predict the structures of alkaline earth oxide nanoclusters. ucl.ac.uk These approaches could be adapted to the more complex system of calcium-aluminum alkoxides to explore the potential energy surface and identify new, stable structural motifs.
Future Research Directions and Emerging Paradigms for Calcium;tetra Propan 2 Yloxy Alumanuide
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
Current research on calcium aluminate materials often involves high-temperature solid-state reactions or sol-gel processes using inorganic salts. up.ptresearchgate.netresearchgate.net Future work on Calcium;tetra(propan-2-yloxy)alumanuide would likely focus on direct synthesis from metallic calcium and aluminum with isopropanol, or through salt metathesis routes in non-aqueous solvents. A key goal would be to develop methods that avoid the high energy consumption of traditional ceramic synthesis and minimize the use of hazardous solvents, aligning with the principles of green chemistry. rsc.orgresearchgate.net Research could explore mechanochemical synthesis or flow chemistry to improve reaction efficiency, yield, and safety.
Development of Advanced Catalytic Systems for Challenging Chemical Transformations
The application of this compound as a catalyst is a largely unexplored field. While calcium aluminate cements are used as catalyst supports, the catalytic activity of the molecular alkoxide itself is not documented. google.com Future investigations could explore its potential as a basic catalyst, leveraging the synergistic effects of the electropositive calcium and the Lewis acidic aluminum center. Potential applications could include ring-opening polymerization of cyclic esters, aldol (B89426) condensation reactions, and transfer hydrogenation, areas where related metal alkoxides have shown promise. wikipedia.org
Expanding the Scope of Material Applications through Tailored Precursor Design
This compound is a logical, yet currently unexploited, single-source precursor for the synthesis of high-purity, nanostructured calcium aluminate ceramics. wikipedia.orgnih.gov Future research would involve its controlled hydrolysis and thermolysis to produce materials with tailored properties (e.g., specific surface area, porosity, and phase composition). By modifying the alkoxide ligands, researchers could potentially control the hydrolysis rate and influence the microstructure of the resulting ceramic, opening up applications in areas like bioactive coatings, refractory materials, and phosphors. diva-portal.org
Deeper Integration of Computational and Experimental Methodologies for Predictive Design
There is no specific computational research on this compound in the available literature. A future research paradigm would involve the use of computational chemistry, such as Density Functional Theory (DFT), to predict the structure, stability, and reactivity of this and related alkoxide precursors. researchgate.net These theoretical studies could guide experimental work by identifying promising synthetic pathways, predicting catalytic mechanisms, and modeling the decomposition process for materials synthesis. This integrated approach would accelerate the discovery and optimization of new materials and applications.
Investigation of Surface Chemistry and Interfacial Phenomena in Materials Applications
For any material derived from a this compound precursor, its performance will be dictated by its surface chemistry. Future studies would need to characterize the surface properties of these materials, including the nature and distribution of acid-base sites, their interaction with adsorbates, and their stability in different environments. rsc.org Understanding the interfacial phenomena between a calcium aluminate material and its surroundings is critical for applications ranging from catalysis, where the surface provides the active sites, to biomedical implants, where the material-tissue interface governs biocompatibility. diva-portal.org
Q & A
Q. What methodologies ensure reproducibility in large-scale synthesis for collaborative research?
- Methodological Answer : Document synthesis parameters (e.g., stirring speed, aging time) using FAIR data principles. Share raw XRD and FTIR data in open repositories. Cross-validate results via round-robin tests with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
